molecular formula C18H14F3NO2 B4764369 3,6-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

3,6-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B4764369
M. Wt: 333.3 g/mol
InChI Key: GOOMNIGSNXDANZ-UHFFFAOYSA-N
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Description

3,6-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and acetophenone derivatives.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Carboxamide Moiety: The carboxamide group can be formed by reacting the benzofuran derivative with an appropriate amine, such as 2-(trifluoromethyl)aniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzofuran ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3,6-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,6-dimethyl-1-benzofuran-2-carboxamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide: Lacks the dimethyl groups, which may affect its reactivity and interactions with molecular targets.

Uniqueness

3,6-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is unique due to the presence of both dimethyl and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The combination of these substituents can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds.

Properties

IUPAC Name

3,6-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2/c1-10-7-8-12-11(2)16(24-15(12)9-10)17(23)22-14-6-4-3-5-13(14)18(19,20)21/h3-9H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOMNIGSNXDANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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